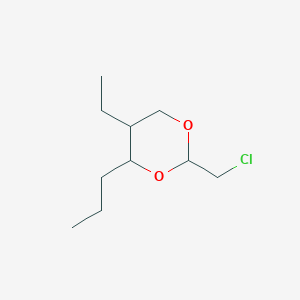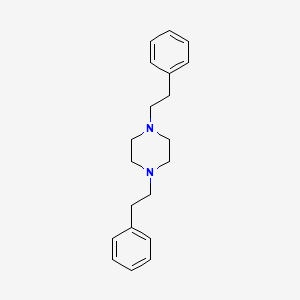![molecular formula C5H9Cl3S2 B14732996 2-Methyl-2-[(trichloromethyl)disulfanyl]propane CAS No. 13029-16-8](/img/structure/B14732996.png)
2-Methyl-2-[(trichloromethyl)disulfanyl]propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[(trichloromethyl)disulfanyl]propane is an organic compound with the molecular formula C6H11Cl3S2 It is a disulfide compound, characterized by the presence of a trichloromethyl group attached to a disulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane typically involves the reaction of 2-methylpropane-2-thiol with trichloromethyl disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-[(trichloromethyl)disulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-[(trichloromethyl)disulfanyl]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially affecting enzyme activities and signaling pathways. The trichloromethyl group may also contribute to its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-Methyl-2-propanethiol: A thiol compound with similar structural features but lacking the disulfide linkage.
Chlorobutanol: Contains a trichloromethyl group but differs in its overall structure and properties.
Uniqueness
2-Methyl-2-[(trichloromethyl)disulfanyl]propane is unique due to the combination of a trichloromethyl group and a disulfide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
13029-16-8 |
|---|---|
分子式 |
C5H9Cl3S2 |
分子量 |
239.6 g/mol |
IUPAC名 |
2-methyl-2-(trichloromethyldisulfanyl)propane |
InChI |
InChI=1S/C5H9Cl3S2/c1-4(2,3)9-10-5(6,7)8/h1-3H3 |
InChIキー |
IBCRJKXZASJVHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SSC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



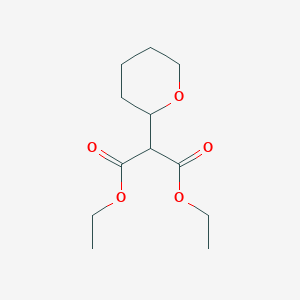
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
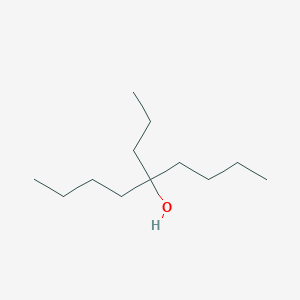

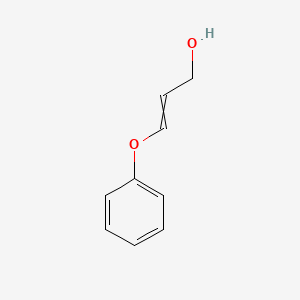
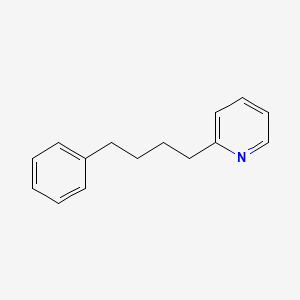
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)

![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
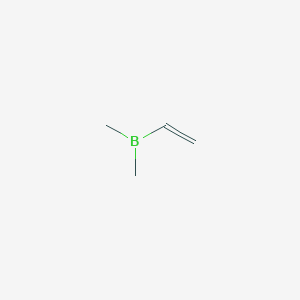
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
